(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-24-7-6-19-10-8-11(25-2)12(26-3)9-14(10)28-17(19)18-16(21)13-4-5-15(27-13)20(22)23/h4-5,8-9H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZQFCNUFZJUCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a benzo[d]thiazole core with various substituents that enhance its chemical reactivity and biological activity. The presence of methoxy and nitro groups contributes to its potential pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 429.5 g/mol |
| Structural Features | Benzo[d]thiazole core, methoxy groups, nitro group |
Biological Activity Overview
-
Anticancer Activity :
- Benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicate that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.
- For instance, a study reported IC50 values ranging from 2.02 µM to 171.67 µM against human cancer cell lines, demonstrating significant anticancer potential compared to non-cancerous Vero cells .
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes linked to oxidative stress and cancer progression. For example, benzothiazole derivatives have been shown to inhibit the NQO2 enzyme with varying IC50 values; some derivatives achieved as low as 51 nM .
- This inhibition is crucial as NQO2 plays a role in cellular defense against oxidative damage, suggesting that the compound could enhance therapeutic efficacy in cancer treatments.
-
Anti-inflammatory and Antioxidant Properties :
- Research indicates that benzothiazole derivatives possess anti-inflammatory properties that may be beneficial in treating conditions characterized by chronic inflammation. The antioxidant capacity of these compounds helps mitigate oxidative stress, which is often implicated in cancer and neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a recent study involving synthesized benzothiazole derivatives, the compound demonstrated potent inhibitory activity against A549 lung cancer cells with an IC50 value of 12 µM. The selectivity was confirmed by comparing its effects on normal Vero cells, which showed no significant cytotoxicity .
A detailed investigation into the mechanism of action revealed that this compound interacts with cellular receptors and enzymes involved in apoptosis pathways. This interaction modulates cellular responses leading to increased apoptosis in cancer cells while maintaining normal cell viability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related heterocyclic derivatives, emphasizing synthesis, substituent effects, and biological relevance.
Table 1: Comparative Analysis of Structural Analogs
Key Comparative Insights
Substituent Effects: The target compound’s 5-nitrothiophene group distinguishes it from analogs with methylthiophene (e.g., ) or unsubstituted thiophene rings. The nitro group’s electron-withdrawing nature may increase electrophilicity, favoring interactions with nucleophilic residues in enzymes or receptors.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for benzo[d]thiazole derivatives, such as imine formation (cf. ) and carboxamide coupling (cf. ). However, introducing the nitro group may require selective nitration or protection strategies absent in simpler thiophene derivatives.
Biological Relevance: Unlike the STING agonist in , which relies on an imidazopyridine moiety for immune activation, the target compound’s nitrothiophene may confer distinct redox properties or cytotoxicity. Compared to indol-thiazolyl-thiazolidinones , the absence of a thiazolidinone ring in the target compound suggests a different mechanism, possibly targeting kinases or proteases via its planar benzo[d]thiazole-thiophene system.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for maximizing yield and purity of this compound?
- Methodology :
- Solvent System : Use a mixture of acetic anhydride and acetic acid (10:20 mL) under reflux, as demonstrated in heterocyclic syntheses involving similar intermediates .
- Catalyst : Fused sodium acetate (0.5 g) enhances condensation reactions by acting as a mild base .
- Reaction Time : Reflux for 2 hours balances completion and side-product minimization. Prolonged heating may degrade nitro or methoxy groups.
- Workup : Crystallization from DMF/water or ethanol improves purity, as shown in thiazolo-pyrimidine derivatives .
Q. Which spectroscopic techniques are critical for structural validation?
- Methodology :
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1,700 cm⁻¹, NO₂ at ~1,520 cm⁻¹, and NH stretches in tautomeric forms) .
- NMR Analysis :
- ¹H NMR : Assign methoxy protons (δ 3.2–3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm). The Z-configuration of the imine bond can be confirmed via coupling patterns .
- ¹³C NMR : Carboxamide carbonyls appear at ~165–170 ppm, while nitro groups deshield adjacent carbons .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., m/z ~500–550 for this compound) .
Q. How can side reactions during synthesis be mitigated?
- Methodology :
- Control of Moisture : Anhydrous conditions prevent hydrolysis of nitro or methoxy groups. Use molecular sieves or inert gas purging .
- Stoichiometry : Maintain a 1:1 molar ratio of benzo[d]thiazole and thiophene-carboxamide precursors to avoid oligomerization .
- Temperature Gradients : Gradual heating (e.g., 30°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
Advanced Research Questions
Q. How do electronic effects of substituents influence reactivity and stability?
- Methodology :
- Electron-Donating Groups (EDGs) : Methoxy groups on the benzo[d]thiazole ring enhance stability via resonance but may reduce electrophilicity at the imine bond. Computational studies (DFT) can quantify charge distribution .
- Electron-Withdrawing Groups (EWGs) : The nitro group on thiophene increases electrophilicity, facilitating nucleophilic attacks in downstream reactions. Substituent effects are validated via Hammett plots .
- Steric Effects : The 2-methoxyethyl group on position 3 of the benzo[d]thiazole may hinder π-stacking in crystallization, as observed in X-ray studies of analogous compounds .
Q. How can contradictions in NMR data from tautomerism or stereochemistry be resolved?
- Methodology :
- Variable Temperature NMR : Detect tautomeric equilibria (e.g., thione-thiol forms) by observing peak coalescence at elevated temperatures .
- Deuterium Exchange : Replace exchangeable protons (e.g., NH in imine bonds) to simplify spectra .
- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities. For example, NOE correlations between the methoxyethyl chain and aromatic protons confirm spatial proximity .
Q. What strategies identify biological targets or mechanisms of action?
- Methodology :
- Cellular Assays : Screen for STING pathway activation (IC₅₀) using IFN-β reporter cells, as seen in structurally related STING agonists .
- Molecular Docking : Model interactions with proteins (e.g., STING’s binding pocket) using AutoDock Vina. Key interactions include H-bonding with the carboxamide and π-stacking with the benzo[d]thiazole .
- Metabolic Stability : Assess microsomal half-life (t₁/₂) using liver S9 fractions. The nitro group may confer resistance to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
